molecular formula C18H19FN2O4S B1521373 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid CAS No. 1054112-12-7

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid

Cat. No.: B1521373
CAS No.: 1054112-12-7
M. Wt: 378.4 g/mol
InChI Key: UOPUCDMCLMFVPV-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzylpiperazine moiety linked to a fluorobenzoic acid group, which contributes to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with oxidoreductases, which are involved in oxidation-reduction reactions, altering their catalytic efficiency . Additionally, the benzylpiperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation. Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid typically involves the following steps:

  • Benzylpiperazine Synthesis: The starting material, benzylpiperazine, is synthesized through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

  • Sulfonylation Reaction: The benzylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming the intermediate 4-benzylpiperazin-1-ylsulfonyl chloride.

  • Fluorination: The intermediate is further reacted with 4-fluorobenzoic acid under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The fluorobenzoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Sulfides and sulfoxides.

  • Substitution Products: Amides, esters, and thioethers.

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: It is investigated for its pharmacological activities, including its potential use as an anti-inflammatory and analgesic agent.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is similar to other compounds that contain benzylpiperazine and fluorobenzoic acid moieties. Some of these similar compounds include:

  • 4-Benzylpiperazine-1-carboxylic acid: This compound lacks the fluorobenzoic acid group and has different biological activities.

  • 4-Fluorobenzoic acid derivatives: These compounds may have different substituents on the benzene ring, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its combination of the benzylpiperazine and fluorobenzoic acid groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPUCDMCLMFVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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